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An In-Depth Technical Guide to Cyclohexyl(phenyl)methanol and its Chemical Synonyms

Abstract
Cyclohexyl(phenyl)methanol, a secondary alcohol featuring both a bulky alicyclic cyclohexyl

group and an aromatic phenyl group, is a compound of significant interest in synthetic and

medicinal chemistry. Its unique steric and electronic properties make it a valuable building block

for a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[1] This guide provides

a comprehensive technical overview of Cyclohexyl(phenyl)methanol, beginning with its

systematic nomenclature and common synonyms to ensure clear identification. It delves into its

core physicochemical and spectroscopic properties, offers detailed, field-proven protocols for

its synthesis, explores its key chemical transformations, and discusses its applications in

modern research and drug development. This document is intended for researchers, scientists,

and professionals in drug development who require a thorough understanding of this versatile

chemical intermediate.

Nomenclature and Chemical Identification
Precise identification is paramount in chemical research and development.

Cyclohexyl(phenyl)methanol is known by several names, which can vary between

commercial suppliers and literature sources. Understanding these synonyms is crucial for

effective information retrieval and unambiguous communication.
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The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC), is Cyclohexyl(phenyl)methanol.[2][3] Its structure consists of a

central carbon atom (a carbinol center) bonded to a hydrogen atom, a hydroxyl group (-OH), a

cyclohexyl ring, and a phenyl ring.

Common Synonyms
In literature and commercial catalogs, several synonyms are frequently used to refer to

Cyclohexyl(phenyl)methanol. Recognizing these alternatives is essential for comprehensive

literature searches.

Cyclohexyl phenyl carbinol[4]

α-Cyclohexylbenzenemethanol[3][5]

[Hydroxy(phenyl)methyl]cyclohexane[4]

Benzenemethanol, α-cyclohexyl-[5][6]

Cyclohexanemethanol, alpha-phenyl-[5]

Phenylcyclohexylmethanol[5]

Methanol, cyclohexylphenyl-[3][5]

Chemical Identifiers
For unambiguous database searching and regulatory compliance, a variety of chemical

identifiers are used. The most critical identifiers for Cyclohexyl(phenyl)methanol are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1583271?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo456792829
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Cyclohexylbenzenemethanol
https://www.benchchem.com/product/b1583271?utm_src=pdf-body
https://cymitquimica.com/products/54-OR29308/945-49-3/cyclohexylphenylmethanol/
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Cyclohexylbenzenemethanol
https://wap.guidechem.com/encyclopedia/cyclohexyl-phenyl-methanol-dic232935.html
https://cymitquimica.com/products/54-OR29308/945-49-3/cyclohexylphenylmethanol/
https://wap.guidechem.com/encyclopedia/cyclohexyl-phenyl-methanol-dic232935.html
https://www.pharmaffiliates.com/en/3113-96-0-r-cyclohexyl-phenyl-methanol-pa270025454.html
https://wap.guidechem.com/encyclopedia/cyclohexyl-phenyl-methanol-dic232935.html
https://wap.guidechem.com/encyclopedia/cyclohexyl-phenyl-methanol-dic232935.html
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Cyclohexylbenzenemethanol
https://wap.guidechem.com/encyclopedia/cyclohexyl-phenyl-methanol-dic232935.html
https://www.benchchem.com/product/b1583271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source(s)

CAS Number 945-49-3 (for racemate) [1][2][4][7]

Molecular Formula C₁₃H₁₈O [3][4][7]

IUPAC Name cyclohexyl(phenyl)methanol [2][3]

InChI

1S/C13H18O/c14-13(11-7-3-1-

4-8-11)12-9-5-2-6-10-12/h1,3-

4,7-8,12-14H,2,5-6,9-10H2

[1][2][4]

InChIKey
QDYKZBKCLHBUHU-

UHFFFAOYSA-N
[1][2][4][7]

SMILES
C1CCC(CC1)C(C2=CC=CC=C

2)O
[5]

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its application in synthesis and analysis.

Key Physicochemical Properties
The combination of the lipophilic cyclohexyl and phenyl groups with the polar hydroxyl group

imparts distinct physical properties to the molecule.
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Property Value Source(s)

Molecular Weight 190.28 g/mol [1][3][4]

Appearance White crystalline solid [4]

Melting Point 48°C [7][8]

Boiling Point 305.1°C at 760 mmHg [7][8]

Density 1.039 g/cm³ [7][8]

LogP 3.30030 [7][8]

pKa (Predicted) 14.36 ± 0.20 [5]

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.

¹H NMR: In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum typically shows a

multiplet for the five protons of the phenyl group in the aromatic region (δ 7.20-7.40 ppm).[1]

A characteristic signal also appears for the methine proton, which is the hydrogen attached

to the carbinol carbon.[1] The protons of the cyclohexyl ring will appear as a series of

complex multiplets in the aliphatic region (typically δ 0.9-2.0 ppm).

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the phenyl ring,

the carbons of the cyclohexyl ring, and the carbinol carbon bearing the hydroxyl group. For a

related compound, (–)-Cyclohexyl[4-(phenyl)phenyl]methanol, the carbinol carbon appears

at δ 79.2 ppm, while the cyclohexyl carbons resonate between δ 26.1 and 45.0 ppm.[9]

Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the region of

3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations

for the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and C=C

stretching from the aromatic ring will be seen near 1450-1600 cm⁻¹.[9]

Synthesis Methodologies
The synthesis of Cyclohexyl(phenyl)methanol can be achieved through several reliable

routes. The choice of method often depends on the availability of starting materials, desired
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scale, and laboratory capabilities.

Precursor Synthesis

Final Product Synthesis
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Cyclohexyl(phenyl)methanol
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Grignard Reagents
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Grignard Reaction

Cyclohexanecarboxaldehyde

Click to download full resolution via product page

Caption: Primary synthetic pathways to Cyclohexyl(phenyl)methanol.

Method 1: Reductive Synthesis from Cyclohexyl Phenyl
Ketone
This is one of the most common and straightforward methods, involving the reduction of the

corresponding ketone, cyclohexyl phenyl ketone (also known as benzoylcyclohexane).

Principle and Mechanistic Insight: This pathway utilizes a hydride-based reducing agent,

such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The mechanism

involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of

the ketone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated

during an aqueous or acidic workup to yield the final secondary alcohol. Sodium borohydride
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is often preferred for its milder nature and compatibility with protic solvents like methanol or

ethanol, making it a safer and more convenient choice for many laboratory settings.[10]

Experimental Protocol: Sodium Borohydride Reduction[10]

Dissolution: In a round-bottom flask, dissolve cyclohexyl phenyl ketone (1.0 eq) in a

suitable solvent such as methanol (e.g., 10 mL per gram of ketone).

Cooling: Cool the solution in an ice bath to 0-5°C with continuous stirring.

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.0 eq) portion-wise to the

stirred solution, ensuring the temperature remains below 10°C. Causality: Portion-wise

addition is crucial to control the exothermic reaction and prevent runaway conditions.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting

ketone is fully consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute

hydrochloric acid (e.g., 1 M HCl) until the pH is slightly acidic (pH ~6), which neutralizes

excess NaBH₄ and hydrolyzes the borate esters.

Extraction: Transfer the mixture to a separatory funnel and extract the product with a

suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous

layer).

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using

a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization or column

chromatography to yield pure Cyclohexyl(phenyl)methanol.

Method 2: Synthesis via Grignard Reaction
The Grignard reaction provides a powerful carbon-carbon bond-forming strategy to construct

the carbinol framework.[11] Two primary Grignard routes are viable.
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Principle and Mechanistic Insight: Grignard reagents (R-MgX) act as potent nucleophiles due

to the highly polarized carbon-magnesium bond.[1] The reaction involves the nucleophilic

addition of the Grignard reagent to the electrophilic carbonyl carbon of an aldehyde or

ketone.[1][11] This forms a magnesium alkoxide salt, which is then hydrolyzed in an acidic

workup step to produce the alcohol.[1] The entire process must be conducted under strictly

anhydrous conditions, as Grignard reagents are strong bases and will be readily destroyed

by even trace amounts of water or other protic sources.[11]

Caption: Generalized mechanism of Grignard synthesis of an alcohol.

Experimental Protocol: Phenylmagnesium Bromide with Cyclohexanecarboxaldehyde

Apparatus Setup: Assemble a three-necked flask, equipped with a dropping funnel, a

reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer. All glassware

must be rigorously flame-dried or oven-dried to remove moisture.

Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask under a

nitrogen or argon atmosphere. Add a small portion of a solution of bromobenzene (1.1 eq)

in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated

(indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution

dropwise at a rate that maintains a steady reflux.

Addition of Aldehyde: After the magnesium is consumed, cool the resulting Grignard

solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in

anhydrous ether dropwise from the dropping funnel. Causality: The reaction is highly

exothermic; slow addition and cooling are necessary to maintain control.

Hydrolysis (Workup): After the addition is complete, stir the mixture for an additional 30-60

minutes. Quench the reaction by slowly pouring it over a mixture of ice and a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the

organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and

remove the solvent under reduced pressure. Purify the crude product via column

chromatography or recrystallization.
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Key Chemical Transformations
The hydroxyl group in Cyclohexyl(phenyl)methanol is a key functional handle that allows for

a variety of subsequent chemical transformations, making it a versatile intermediate.[1]

Cyclohexyl(phenyl)methanol

Cyclohexyl Phenyl Ketone

Oxidation
(e.g., PCC, Swern)

Ester Derivative

Esterification
(R-COOH, H⁺)

Alkyl Halide Derivative

Substitution
(e.g., SOCl₂, PBr₃)

Click to download full resolution via product page

Caption: Major chemical reactions of Cyclohexyl(phenyl)methanol.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone,

cyclohexyl(phenyl)methanone, using a variety of standard oxidizing agents such as

Pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[1]

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride) in the

presence of an acid catalyst yields the corresponding ester. The steric bulk of the cyclohexyl

and phenyl groups can influence the rate of this reaction.[1]

Substitution: The hydroxyl group can be replaced by a halide (e.g., Cl, Br) through reactions

with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This

converts the alcohol into a better leaving group for subsequent nucleophilic substitution

reactions.[1]

Applications in Research and Development
The unique structure of Cyclohexyl(phenyl)methanol, combining lipophilic and polar features,

makes it a valuable scaffold in several areas of chemical and pharmaceutical research.
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Versatile Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of a wide

array of fine chemicals.[1] Its reactivity allows for the creation of diverse molecular

architectures for various applications.[1]

Medicinal Chemistry and Drug Discovery: The lipophilic nature of the cyclohexyl and phenyl

groups can potentially enhance biological activity and cell membrane permeability of drug

candidates.[1]

Benzodiazepine Receptor Ligands: It is a known precursor in the synthesis of certain

biphenyl derivatives that have demonstrated an affinity for benzodiazepine receptors,

suggesting potential applications in neurology and psychiatry.[1][12]

Mitofusin Activators: Derivatives of phenyl-[hydroxycyclohexyl] carboxamides have been

designed as small molecule mitofusin activators. These compounds are being investigated

as a novel therapeutic approach for neurodegenerative diseases like Amyotrophic Lateral

Sclerosis (ALS), which are associated with mitochondrial fragmentation.[13][14]

Agrochemicals: The molecular framework of Cyclohexyl(phenyl)methanol is utilized in the

development of new pesticides and herbicides, where modifications to the structure can be

tailored to target specific biological pathways in pests and weeds.[1]

Safety and Handling
Proper handling of Cyclohexyl(phenyl)methanol is essential for laboratory safety.

Hazard Identification:

GHS Classification: The compound is classified as an irritant. Hazard statements include

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[3][5]

Precautionary Statements: Recommended precautions include avoiding breathing

dust/vapor, washing hands thoroughly after handling, and using only in well-ventilated

areas.[5]

Recommended Handling and Storage:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[7]

Storage: Store in a cool, dry place in a tightly closed container, away from incompatible

materials.[7]

Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous

reactions.[7]

Conclusion
Cyclohexyl(phenyl)methanol, also widely known as cyclohexyl phenyl carbinol, is more than

a simple secondary alcohol. It is a strategically important chemical entity whose distinct

structural features are leveraged across synthetic chemistry, drug discovery, and materials

science. A firm grasp of its nomenclature, properties, synthesis, and reactivity is fundamental

for any researcher or scientist looking to exploit its full potential. The methodologies and

applications detailed in this guide provide a solid foundation for its effective use in the

laboratory and in the development of next-generation chemical products and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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